molecular formula C17H21NO B6693459 4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine

4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine

Cat. No.: B6693459
M. Wt: 255.35 g/mol
InChI Key: BKHZFATVPQWIBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine typically involves the reaction of naphthalen-1-ylmethanol with 4-methyl-oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process typically involves recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium at room temperature.

    Reduction: LiAlH₄ in dry ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(naphthalen-1-ylmethyl)cyclohexan-1-amine
  • Naphthalen-1-amine
  • N-methyl-1-naphthalenemethylamine

Comparison

Compared to similar compounds, 4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine exhibits unique structural features such as the oxane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-methyl-N-(naphthalen-1-ylmethyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(9-11-19-12-10-17)18-13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,18H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZFATVPQWIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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